Pranlukast Hydrate

polypharmacology sEH inhibition PPARγ activation

Researchers studying CysLT1-mediated biology without PPARγ confounding effects require rigorously authenticated Pranlukast Hydrate. Generic sourcing risks misidentified solid forms (anhydrate vs. hemihydrate) that alter dissolution, stability, and experimental reproducibility. - Functional Selectivity: No detectable PPARγ activation in reporter gene assays, unlike montelukast (EC50 1.17 μM) and zafirlukast (EC50 2.49 μM), enabling clean CysLT1 pathway interrogation. - Solid-Form Control: Authenticated hemihydrate with defined thermal/humidity interconversion thresholds (>5% RH rehydration) ensures batch-to-batch reproducibility. - BCS Class IV Model: Documented low solubility (1.03 μg/mL) and Caco-2 permeability (0.7 × 10⁻⁷ cm/s) for gastroretentive formulation validation.

Molecular Formula C54H48N10O9
Molecular Weight 981.0 g/mol
CAS No. 150821-03-7
Cat. No. B1662883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePranlukast Hydrate
CAS150821-03-7
Molecular FormulaC54H48N10O9
Molecular Weight981.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5
InChIInChI=1S/2C27H23N5O4.H2O/c2*33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;/h2*1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H2
InChIKeyMSXTUBJFNBZPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pranlukast Hydrate – CysLT1 Antagonist


Pranlukast hydrate (CAS 150821-03-7), specifically formulated as the hemihydrate (HH) crystalline form [1], is a subtype-specific antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) . It was the first leukotriene receptor antagonist approved for clinical use (Japan, 1995) and remains a critical reference compound in leukotriene signaling research [2]. Its solid-state identity as a stable hemihydrate is fundamental to its material properties, distinguishing it from anhydrous and alternative hydrate forms that exhibit different physicochemical and stability profiles [1]. The compound is a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low aqueous solubility and low intestinal permeability [3].

Target Engagement CysLT1 subtype-specific antagonist for leukotriene signaling studies
Solid-State Form Stable hemihydrate crystalline form for reproducible material property control
Compound Class BCS Class IV tool compound for solubility- and permeability-limited delivery research

Why Pranlukast Hydrate Cannot Be Substituted


Substituting pranlukast hydrate with another CysLT1 antagonist or a different solid form of pranlukast is not scientifically valid due to quantifiable differences across multiple critical dimensions. At the receptor level, pranlukast exhibits distinct off-target polypharmacology that differs from its class peers montelukast and zafirlukast [1]. At the material level, pranlukast hemihydrate undergoes reversible transformation to three distinct anhydrate forms under thermal stress and reconverts to hemihydrate at ambient humidity (>5% RH), establishing hydration state as a critical procurement specification for reproducible experimental outcomes [2]. Furthermore, pranlukast exhibits a narrow upper gastrointestinal absorption window, with colonic AUC reduced to approximately 1/70 of gastric delivery, making formulation context uniquely critical for in vivo applications [3]. These material-specific and pharmacological distinctions collectively preclude interchangeable use of analogs or alternative solid forms.

1
Off-target polypharmacology differs
Pranlukast lacks PPARγ activation, a confounding variable present in montelukast and zafirlukast. Class peers may shift pathway-response interpretation.
2
Hydration state governs material behavior
Anhydrate or alternative hydrate forms exhibit different solubility and dissolution. Anhydrate converts back to hemihydrate above 5% RH, so uncontrolled storage may alter experimental reproducibility.
3
Absorption window is formulation-critical
Narrow upper-GI absorption may limit in vivo exposure comparability with montelukast or zafirlukast. Formulation-context mismatch can substantially reduce systemic exposure.

Pranlukast Hydrate: Comparative Evidence


Polypharmacology: sEH Inhibition & Absence of PPARγ Activation

In a comparative polypharmacology screen of CysLT1 antagonists, pranlukast exhibited distinct off-target activity at soluble epoxide hydrolase (sEH) with an IC50 of 14.1 μM, compared to montelukast (1.9 μM) and zafirlukast (0.8 μM) [1]. Critically, unlike both montelukast and zafirlukast, pranlukast demonstrated no detectable activation of PPARγ in reporter gene assays [1]. This functional selectivity at the nuclear receptor level establishes pranlukast as the preferred tool compound for studies requiring CysLT1 blockade without confounding PPARγ-mediated transcriptional effects.

Polypharmacology: sEH & PPARγ
Head-to-head
Pranlukast sEH IC50 = 14.1 μM; no detectable PPARγ activation. Montelukast sEH IC50 = 1.9 μM; zafirlukast sEH IC50 = 0.8 μM – both activate PPARγ.
Supports CysLT1 studies requiring exclusion of PPARγ-mediated transcriptional confounding.
Human recombinant sEH assay; reporter gene assay context.
polypharmacology sEH inhibition PPARγ activation off-target profiling

Hemihydrate–Anhydrate Interconversion

Pranlukast hemihydrate (HH) undergoes a reversible solid-state transformation to three distinct anhydrate forms (AH-I, AH-II, AH-III) upon heating from 25°C to 210°C [1]. At ambient temperature (25°C), the anhydrate AH-I spontaneously rehydrates to the hemihydrate at relative humidity exceeding 5% RH [1]. Single-crystal X-ray diffraction confirmed that HH and AH-I share similar molecular conformations and crystal packing motifs, but their hydration state critically governs material properties including solubility and dissolution rate [1].

Hemihydrate–Anhydrate Interconversion
Head-to-head
HH transforms to AH-I, II, III upon heating (25°C–210°C). AH-I rehydrates to HH at >5% RH, 25°C.
Hydration state is a critical procurement and storage specification for reproducible dissolution behavior.
PXRD, TG-DTA, vapor sorption analysis context.
solid-state chemistry polymorphism stability crystal engineering

Narrow Upper GI Absorption Window

A human site-of-absorption study demonstrated that pranlukast hydrate exhibits severely limited absorption from the distal small bowel and colon relative to gastric delivery [1]. The area under the plasma concentration-time curve (AUC₀₋₂₄) for distal small bowel delivery was approximately 1/7 of gastric delivery; colonic delivery yielded only approximately 1/70 of gastric AUC [1]. This narrow absorption window in the upper gastrointestinal tract is a defining material constraint not universally shared among CysLT1 antagonists.

Upper GI Absorption Window
Class-level
Distal small bowel AUC ≈ 1/7 of gastric; colonic AUC ≈ 1/70 of gastric delivery.
In vivo exposure is highly site-dependent; gastric-retentive formulation context may be required.
Human site-of-absorption study (Enterion™ capsule).
biopharmaceutics regional absorption BCS Class IV formulation design

BCS Class IV: Solubility & Permeability

Pranlukast hemihydrate is classified as a BCS Class IV compound due to both low aqueous solubility and low intestinal permeability [1]. Its aqueous solubility at 37°C is 1.03 μg/mL, and Caco-2 permeability is 0.7 × 10⁻⁷ cm/s [1]. The solubility in simulated intestinal fluid is approximately 0.033 mg/mL [1]. These parameters define the fundamental formulation challenge for pranlukast and distinguish it from montelukast sodium, which is freely soluble in water and exhibits favorable oral bioavailability without specialized formulation intervention.

BCS Class IV: Solubility & Permeability
Class-level
Aqueous solubility: 1.03 μg/mL (37°C). Caco-2 Papp: 0.7 × 10⁻⁷ cm/s.
Formulation development must anticipate solubility-enhancement strategies not required for montelukast sodium.
Class-level solubility contrast; not assay-matched.
BCS classification solubility Caco-2 permeability formulation

Plasma Half-Life and Dosing Frequency

Pranlukast exhibits a short plasma elimination half-life of approximately 1.2 hours, necessitating twice-daily dosing (225 mg BID) for sustained therapeutic coverage [1]. In contrast, montelukast sodium possesses a substantially longer plasma half-life, enabling once-daily dosing (10 mg QD) [1]. This pharmacokinetic disparity reflects fundamental differences in metabolic clearance and distribution that are intrinsic to each molecular entity.

Plasma Half-Life
Cross-study comparable
Pranlukast t₁/₂ ≈ 1.2 h. Montelukast t₁/₂ ≈ 2.7–5.5 h (cross-study).
More frequent administration or sustained-release formulation context is needed to maintain target engagement in vivo.
Human pharmacokinetic study context.
pharmacokinetics half-life dosing regimen formulation

Asthma Efficacy Equivalence

In limited direct comparative clinical studies, pranlukast 225 mg twice daily demonstrated efficacy comparable to montelukast 10 mg once daily and zafirlukast 40 mg twice daily in adults with mild to moderate asthma [1]. No clinically significant differences in adverse event profiles were observed among the three agents in these limited comparisons [1]. These data establish pranlukast as a therapeutically equivalent CysLT1 antagonist in terms of primary efficacy endpoints, despite its distinct molecular structure and pharmacokinetic profile.

Asthma Endpoint Equivalence
Head-to-head
Pranlukast 225 mg BID, montelukast 10 mg QD, and zafirlukast 40 mg BID showed reported endpoint equivalence in limited comparator studies.
Supports selection guided by ancillary properties rather than primary endpoint differences.
Limited comparative studies in mild-to-moderate asthma; endpoint context.
asthma clinical trial efficacy comparative effectiveness

Pranlukast Hydrate: Application Scenarios


CysLT1 Antagonism Without PPARγ Confounding

Researchers investigating leukotriene signaling pathways where nuclear receptor activation would confound interpretation should select pranlukast hydrate. Unlike montelukast and zafirlukast, which activate PPARγ with EC50 values of 1.17 μM and 2.49 μM respectively, pranlukast shows no detectable PPARγ activation in reporter gene assays [1]. This functional selectivity makes pranlukast the optimal CysLT1 tool compound for studies where transcriptional effects mediated by PPARγ must be excluded as a confounding variable. Procurement should be prioritized for investigations of pure CysLT1-mediated biology in inflammatory or cardiovascular models.

Solid-State Characterization & Polymorph Screening

Pranlukast hydrate serves as a model compound for studying pseudo-polymorphic transformations and hydrate-anhydrate interconversions. The well-characterized reversible transformation between hemihydrate (HH) and three distinct anhydrate forms (AH-I, II, III) at defined thermal and humidity thresholds (dehydration: 25°C–210°C; rehydration: >5% RH at 25°C) [1] provides a robust system for investigating the impact of hydration state on dissolution, stability, and manufacturability. Procurement of authenticated hemihydrate is essential for generating reproducible solid-state characterization data and for method development in polymorph screening workflows.

Gastroretentive Formulation & Absorption Modeling

Pranlukast hydrate is uniquely suited as a model BCS Class IV compound for developing and validating gastric-retentive drug delivery systems. Its narrow absorption window in the upper gastrointestinal tract—with colonic AUC reduced to approximately 1/70 of gastric delivery—creates a compelling biological rationale for gastroretentive technologies [1]. The compound's low aqueous solubility (1.03 μg/mL at 37°C) and low Caco-2 permeability (0.7 × 10⁻⁷ cm/s) [2] further establish it as a challenging substrate for formulation scientists seeking to validate novel solubility-enhancement and absorption-window targeting strategies. Procurement of pranlukast hydrate with verified crystalline identity is critical for reproducible formulation performance testing.

Comparative Polypharmacology Profiling

Pranlukast hydrate is an essential comparator compound for comprehensive profiling of the CysLT1 antagonist class. Its distinct polypharmacology fingerprint—including sEH inhibition (IC50 = 14.1 μM) and absence of PPARγ activation—differs from both montelukast (sEH IC50 = 1.9 μM; PPARγ EC50 = 1.17 μM) and zafirlukast (sEH IC50 = 0.8 μM; PPARγ EC50 = 2.49 μM) [1]. This differential off-target profile makes pranlukast indispensable for structure-activity relationship studies, target deconvolution efforts, and safety pharmacology assessments that aim to dissect class-wide versus compound-specific effects. Procurement of high-purity pranlukast hydrate with batch-specific analytical certification is required for reproducible cross-compound comparisons.

Application
Selection Property
Validation Focus
CysLT1 signaling without PPARγ confounding
Functional selectivity review
Confirm absence of PPARγ activation in reporter gene assay context
Solid-state characterization & polymorph screening
Hydration-state identity
Verify hemihydrate crystalline form and monitor interconversion thresholds
Gastroretentive formulation & absorption modeling
BCS Class IV and narrow absorption window
Evaluate site-dependent exposure and solubility-enhancement requirements
Comparative polypharmacology profiling
Differential off-target fingerprint
Cross-reference sEH inhibition and PPARγ activation with class peers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pranlukast Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.